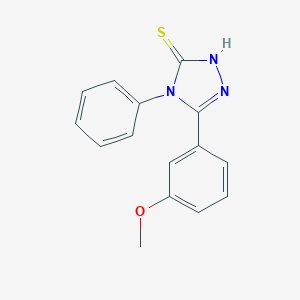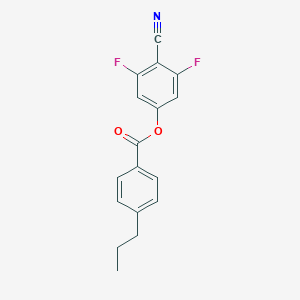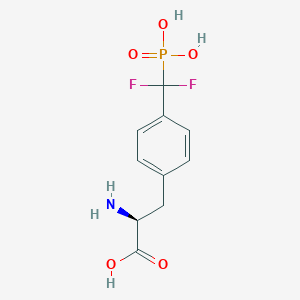
2-propa-1,2-dienylsulfanyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propa-1,2-dienylsulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that contains a propadiene group and a sulfanyl group. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 2-propa-1,2-dienylsulfanyl-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It has also been suggested that the compound may interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. The compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-propa-1,2-dienylsulfanyl-1H-benzimidazole in lab experiments is its high purity and yield. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling it.
Zukünftige Richtungen
There are several future directions for research on 2-propa-1,2-dienylsulfanyl-1H-benzimidazole. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential applications in drug discovery and development. The compound has shown promising results as an antimicrobial, antitumor, and anti-inflammatory agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the compound has potential applications as a fluorescent probe for DNA detection and as a ligand for metal ion binding and catalysis, and further research is needed in these areas as well.
Conclusion:
This compound is a benzimidazole derivative that has shown promising results in various scientific research applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
2-propa-1,2-dienylsulfanyl-1H-benzimidazole has been synthesized using various methods. One of the most commonly used methods is the reaction of 2-aminobenzimidazole with propargyl bromide and sodium sulfide in DMF. The reaction yields the desired compound in high yield and purity. Another method involves the reaction of 2-aminobenzimidazole with propargyl alcohol and thioacetic acid in the presence of a base. This method also yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-propa-1,2-dienylsulfanyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use as a fluorescent probe for DNA detection. In addition, it has been used as a ligand for metal ion binding and catalysis.
Eigenschaften
CAS-Nummer |
170942-54-8 |
|---|---|
Molekularformel |
C10H8N2S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
benzimidazol-1-id-2-yl(prop-2-enylidene)sulfanium |
InChI |
InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-7H,1H2 |
InChI-Schlüssel |
AZBNRESGOANHJN-UHFFFAOYSA-N |
Isomerische SMILES |
C=C=CSC1=NC2=CC=CC=C2N1 |
SMILES |
C=CC=[S+]C1=NC2=CC=CC=C2[N-]1 |
Kanonische SMILES |
C=C=CSC1=NC2=CC=CC=C2N1 |
Synonyme |
1H-Benzimidazole,2-(1,2-propadienylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)
